molecular formula C8H12ClN3 B13941390 4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine

Cat. No.: B13941390
M. Wt: 185.65 g/mol
InChI Key: XIGVKORZQLLWIX-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine typically involves the chlorination of 6-methyl-5-propyl-pyrimidin-2-ylamine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and nucleic acid analogs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the propyl group.

    4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: This compound has an iodine atom instead of a propyl group.

    6-Chloro-N4-methylpyrimidin-2,4-diamine: This compound has a different substitution pattern on the pyrimidine ring.

Uniqueness

4-Chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is unique due to the presence of both a chlorine atom and a propyl group on the pyrimidine ring. This combination of substituents can impart specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-chloro-6-methyl-5-propylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGVKORZQLLWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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